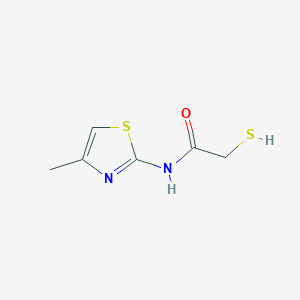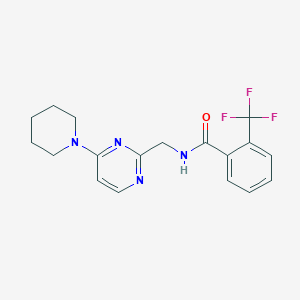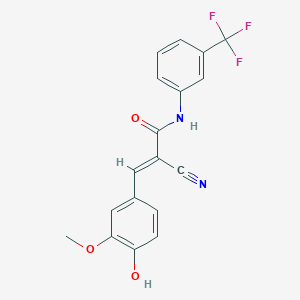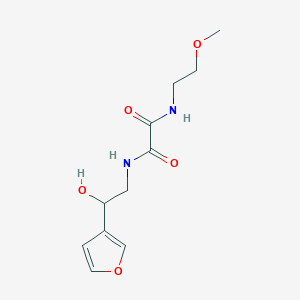
1-(Cyclopropylcarbamoyl)ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopropylcarbamoyl)ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate, also known as CTET, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the pyridine carboxylate family and has been found to possess a range of biological activities, including antitumor and antifungal properties. In
Mechanism of Action
The mechanism of action of 1-(Cyclopropylcarbamoyl)ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in DNA replication and cell division. This may result in the inhibition of tumor growth and the death of cancer cells. Additionally, this compound has been found to disrupt the membrane integrity of Candida albicans, leading to its death.
Biochemical and Physiological Effects:
This compound has been found to induce apoptosis, or programmed cell death, in cancer cells. This process is mediated by the activation of caspase enzymes and the release of cytochrome c from the mitochondria. Additionally, this compound has been shown to inhibit the growth and proliferation of Candida albicans by disrupting the membrane integrity of the fungus.
Advantages and Limitations for Lab Experiments
1-(Cyclopropylcarbamoyl)ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate has several advantages for use in lab experiments, including its high purity and yield, as well as its potent antitumor and antifungal activity. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 1-(Cyclopropylcarbamoyl)ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate. One area of interest is the development of novel formulations of this compound that improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential targets for its use in cancer and fungal infections. Finally, the potential toxicity of this compound needs to be further investigated to determine its safety for use in humans.
Conclusion:
In conclusion, this compound, or this compound, is a promising compound with potential therapeutic applications in cancer and fungal infections. Its synthesis involves the reaction between 3,4,5,6-tetrachloropyridine-2-carboxylic acid and cyclopropylcarbonyl chloride in the presence of triethylamine. This compound has been found to possess potent antitumor and antifungal activity, and its mechanism of action involves the inhibition of enzymes involved in DNA replication and cell division. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Synthesis Methods
The synthesis of 1-(Cyclopropylcarbamoyl)ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate involves the reaction between 3,4,5,6-tetrachloropyridine-2-carboxylic acid and cyclopropylcarbonyl chloride in the presence of triethylamine. The resulting product is then treated with ethylenediamine to yield this compound. This process has been reported to yield high purity and yield of this compound.
Scientific Research Applications
1-(Cyclopropylcarbamoyl)ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate has been extensively studied for its potential therapeutic applications in cancer and fungal infections. Studies have shown that this compound exhibits potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to possess antifungal activity against Candida albicans, a common fungal pathogen.
Properties
IUPAC Name |
[1-(cyclopropylamino)-1-oxopropan-2-yl] 3,4,5,6-tetrachloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl4N2O3/c1-4(11(19)17-5-2-3-5)21-12(20)9-7(14)6(13)8(15)10(16)18-9/h4-5H,2-3H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSALOVNVGSHLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC1)OC(=O)C2=NC(=C(C(=C2Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Dimethylamino)sulfonyl]-1-[(4-methylpiperidyl)sulfonyl]piperazine](/img/structure/B2642738.png)


![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2642742.png)
![Methyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate](/img/structure/B2642745.png)

![4,7,8-Trimethyl-2-[(4-methylphenyl)methyl]-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2642748.png)
![3-(4-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2642749.png)




